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molecular formula C19H12N2O3 B8570757 4-oxo-3-phenyl-4H-pyrido[2,1-a]phthalazine-1-carboxylic acid CAS No. 110925-04-7

4-oxo-3-phenyl-4H-pyrido[2,1-a]phthalazine-1-carboxylic acid

Cat. No. B8570757
M. Wt: 316.3 g/mol
InChI Key: RMMYJUUOCPRHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04889854

Procedure details

11 g of methyl 4-oxo-3-phenyl-4H-pyrido[2,1-a]phthalazine-1-carboxylate are taken up in 300 ml of ethanol under argon, whereupon a solution of 3.7 g of potassium hydroxide in 30 ml of water is added thereto and the mixture is heated under reflux until the reaction has finished. The reaction mixture is then cooled to room temperature and poured into 2200 ml of water. The mixture is adjusted to pH 7 by adding 1N aqueous hydrochloric acid and impurities are removed by two-fold extraction with 300 ml of methylene chloride each time. The aqueous phase is acidified to pH 1 with 2N aqueous hydrochloric acid and the crystals formed are removed by filtration under suction. After repeated washing with water and drying in vacuo, there is obtained 4-oxo-3-phenyl-4H-pyrido[2,1-a]phthalazine-1-carboxylic acid as yellow crystals of m.p. 236°-237° (dec.).
Name
methyl 4-oxo-3-phenyl-4H-pyrido[2,1-a]phthalazine-1-carboxylate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
2200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:7]2[N:8]=[CH:9][C:10]3[C:15]([C:6]2=[C:5]([C:16]([O:18]C)=[O:17])[CH:4]=[C:3]1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3.[OH-].[K+].Cl>C(O)C.O>[O:1]=[C:2]1[N:7]2[N:8]=[CH:9][C:10]3[C:15]([C:6]2=[C:5]([C:16]([OH:18])=[O:17])[CH:4]=[C:3]1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3 |f:1.2|

Inputs

Step One
Name
methyl 4-oxo-3-phenyl-4H-pyrido[2,1-a]phthalazine-1-carboxylate
Quantity
11 g
Type
reactant
Smiles
O=C1C(=CC(=C2N1N=CC1=CC=CC=C21)C(=O)OC)C2=CC=CC=C2
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
2200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until the reaction
CUSTOM
Type
CUSTOM
Details
are removed by two-fold extraction with 300 ml of methylene chloride each time
CUSTOM
Type
CUSTOM
Details
the crystals formed
CUSTOM
Type
CUSTOM
Details
are removed by filtration under suction
WASH
Type
WASH
Details
After repeated washing with water
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=CC(=C2N1N=CC1=CC=CC=C21)C(=O)O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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